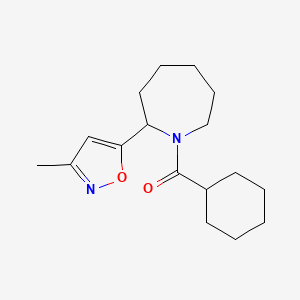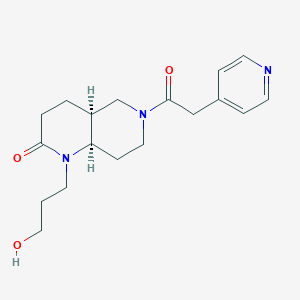
1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane, also known as CX614, is a compound that has shown potential in the field of neuroscience. It belongs to the family of ampakines, which are compounds that enhance the functioning of AMPA receptors in the brain. The AMPA receptors are responsible for the transmission of signals between neurons, and CX614 has been shown to improve this process.
Aplicaciones Científicas De Investigación
1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane has been extensively studied in the field of neuroscience. It has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons. LTP is considered to be the cellular basis of learning and memory, and 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane has been shown to improve memory and learning in animal models. 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane has also been studied for its potential in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane works by enhancing the function of AMPA receptors in the brain. The AMPA receptors are responsible for the transmission of signals between neurons, and 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane has been shown to improve this process by increasing the number of AMPA receptors on the cell surface. This leads to an increase in the strength of the connections between neurons, which is important for learning and memory.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as glutamate and acetylcholine, which are important for learning and memory. 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane has also been shown to increase the density of dendritic spines, which are the structures on neurons that receive signals from other neurons. This leads to an increase in the number of synapses between neurons, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to be non-toxic and to have minimal side effects. However, there are also some limitations to using 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane. One area of interest is the potential use of 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Additionally, the use of 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane in combination with other compounds, such as nootropics, is an area of interest for future research.
Conclusion:
In conclusion, 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane is a compound that has shown potential in the field of neuroscience. It works by enhancing the function of AMPA receptors in the brain, which is important for learning and memory. 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane has several biochemical and physiological effects, and has been studied for its potential in treating various neurological disorders. While there are some limitations to using 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane involves several steps. The first step is the preparation of 3-methyl-5-isoxazolecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclohexylamine to form the desired product, 1-(cyclohexylcarbonyl)-2-(3-methyl-5-isoxazolyl)azepane. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Propiedades
IUPAC Name |
cyclohexyl-[2-(3-methyl-1,2-oxazol-5-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-12-16(21-18-13)15-10-6-3-7-11-19(15)17(20)14-8-4-2-5-9-14/h12,14-15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALLEZYEVYOLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCCCN2C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B5396426.png)



![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5396449.png)
![6-(4-methylbenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5396457.png)
![2-methyl-2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,3-diol](/img/structure/B5396478.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5396510.png)
![1-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5396520.png)
![2-{2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxoethyl}-4-phenylphthalazin-1(2H)-one](/img/structure/B5396526.png)
![N,N-diethyl-4-{[4-hydroxy-2-(4-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5396528.png)
![N-ethyl-2-(5-fluoro-2-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5396532.png)
![(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5396538.png)
![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5396544.png)